molecular formula C18H21NO2S B11172311 2-[(2-methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide

2-[(2-methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide

Cat. No.: B11172311
M. Wt: 315.4 g/mol
InChI Key: IOHUCXQHHLEKAN-UHFFFAOYSA-N
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Description

2-[(2-Methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a methoxyethyl sulfanyl group, and a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate 2-[(2-methoxyethyl)sulfanyl]ethanol. This intermediate can be synthesized by reacting 2-chloroethanol with sodium methanethiolate under controlled conditions .

The next step involves the formation of the benzamide core. This can be achieved by reacting the intermediate with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-Methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the benzamide core can interact with various receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxyethyl)sulfanyl]-N-(1-phenylethyl)benzamide is unique due to its combination of a methoxyethyl sulfanyl group and a phenylethyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

2-(2-methoxyethylsulfanyl)-N-(1-phenylethyl)benzamide

InChI

InChI=1S/C18H21NO2S/c1-14(15-8-4-3-5-9-15)19-18(20)16-10-6-7-11-17(16)22-13-12-21-2/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

IOHUCXQHHLEKAN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2SCCOC

Origin of Product

United States

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